Prop-2-yn-1-yl pyrimidine-2-carboxylate

Intramolecular Diels-Alder Pyrimidine ring transformation Annelated pyridine synthesis

Select Prop-2-yn-1-yl pyrimidine-2-carboxylate (CAS 139584-77-3) as the only simple pyrimidine-2-carboxylate ester that delivers a terminal alkyne for CuAAC click chemistry, a thermally active propargyl group for intramolecular Diels-Alder cascades, and an intermediate lipophilicity profile (XLogP3 −0.6). Alkyl ester substitutes lack click reactivity, while the 5-position regioisomer is thermally inert, making this compound a unique, non-substitutable bifunctional building block for PROTAC linker construction, library diversification, and neurodrug discovery programs.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 139584-77-3
Cat. No. B165679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl pyrimidine-2-carboxylate
CAS139584-77-3
Synonyms2-Pyrimidinecarboxylicacid,2-propynylester(9CI)
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC#CCOC(=O)C1=NC=CC=N1
InChIInChI=1S/C8H6N2O2/c1-2-6-12-8(11)7-9-4-3-5-10-7/h1,3-5H,6H2
InChIKeyUCQYFZMONOQHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl pyrimidine-2-carboxylate (CAS 139584-77-3): Technical Baseline for Scientific Sourcing Decisions


Prop-2-yn-1-yl pyrimidine-2-carboxylate (CAS 139584-77-3) is a heterocyclic ester derived from pyrimidine-2-carboxylic acid, featuring a terminal alkyne (propargyl) group linked via an ester bond at the pyrimidine 2-position [1]. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, it bears zero hydrogen bond donors, four hydrogen bond acceptors, and a computed XLogP3 of −0.6 [1]. The compound is catalogued in PubChem (CID 15748930), ChEMBL (CHEMBL575653), and is commercially available at ≥98% purity from multiple research-chemical suppliers . Its defining structural feature—the propargyl ester—imparts reactivity orthogonal to that of simple alkyl pyrimidine-2-carboxylates, making it a strategically differentiated building block for synthetic and medicinal chemistry workflows.

Why Generic Substitution of Prop-2-yn-1-yl pyrimidine-2-carboxylate with Non-Alkynyl or Regioisomeric Analogs Fails


Procurement decisions predicated on substituting prop-2-yn-1-yl pyrimidine-2-carboxylate with its methyl ester (CAS 34253-03-7), ethyl ester (CAS 42839-08-7), or even its 5-position regioisomer (CAS 139584-78-4) overlook critical structure-driven reactivity differences that directly impact synthetic utility. The 2-propargyl ester undergoes a thermally induced intramolecular Diels-Alder (IDA) / retro-Diels-Alder cascade to yield annelated pyridines, whereas the 5-isomer is completely unreactive under identical conditions due to conjugation-imposed conformational locking [1]. Simple alkyl esters (methyl, ethyl) lack the terminal alkyne necessary for copper-catalyzed azide-alkyne cycloaddition (CuAAC), precluding their use in click-chemistry bioconjugation or library diversification strategies [2]. Furthermore, the propargyl ester confers a distinct lipophilicity profile (XLogP3 = −0.6) compared with the methyl (XLogP3 = −0.7) and ethyl (XLogP3 = −0.3) congeners, which can alter partitioning behavior in both synthetic and biological contexts [3][4][5]. These three dimensions—thermal reactivity, click-chemistry competence, and physicochemical signature—are not simultaneously satisfied by any single close analog, making indiscriminate substitution scientifically unsound.

Quantitative Differentiation Evidence: Prop-2-yn-1-yl pyrimidine-2-carboxylate vs. Closest Analogs


Regiochemistry-Dependent Intramolecular Diels-Alder Reactivity: 2-Propargyl Ester vs. 5-Propargyl Ester

In a direct head-to-head experimental comparison, 2-[(prop-2-ynyloxy)carbonyl]pyrimidine (compound 1, the target compound) and 5-[(prop-2-ynyloxy)carbonyl]pyrimidine (compound 2, the 5-position regioisomer) were subjected to identical thermal conditions. Compound 1 underwent an intramolecular inverse-electron-demand Diels-Alder reaction followed by a spontaneous retro-Diels-Alder reaction, yielding the annelated pyridine product. Compound 2, in contrast, showed no reaction whatsoever [1]. Semiempirical (MNDO-PM3) and molecular mechanics (MMX, CHEMX) calculations revealed that conjugation of the pyrimidine aromatic system with the dienophilic side chain in compound 2 enforces a conformation in which the diene and dienophile cannot interact, whereas steric hindrance in compound 1 disrupts this conjugation, enabling reactivity [1]. The relative reactivity order was established as 9 > 14a > 1 ≫ 2, 8 (unreactive) [1].

Intramolecular Diels-Alder Pyrimidine ring transformation Annelated pyridine synthesis

Click-Chemistry Competence: Propargyl Ester vs. Methyl and Ethyl Pyrimidine-2-carboxylates

The terminal alkyne of the propargyl ester enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click-chemistry reaction [1]. This functional handle is absent in the methyl pyrimidine-2-carboxylate (CAS 34253-03-7) and ethyl pyrimidine-2-carboxylate (CAS 42839-08-7) analogs, which bear saturated alkyl ester groups [2][3]. The propargyl ester thus serves as a bifunctional building block: the ester linkage provides a site for hydrolysis or transesterification, while the terminal alkyne permits modular, high-yielding triazole formation with azide-bearing partners under mild, biocompatible conditions [1]. This dual reactivity profile is not achievable with any non-alkynyl pyrimidine-2-carboxylate ester.

CuAAC click chemistry Bioconjugation Chemical biology probe synthesis

Computed Lipophilicity (XLogP3) Across the Pyrimidine-2-carboxylate Ester Series

The computed XLogP3 values for the pyrimidine-2-carboxylate ester series show a monotonic increase with alkyl chain length and unsaturation: methyl ester (−0.7), propargyl ester (−0.6), and ethyl ester (−0.3) [1][2][3]. The propargyl ester occupies an intermediate lipophilicity position, attributable to the balance between the polar alkyne moiety and the extended carbon chain. All three compounds share identical hydrogen bond acceptor counts (4) and topological polar surface area (TPSA = 52.1 Ų), but the propargyl and ethyl esters each possess three rotatable bonds versus two for the methyl ester [1][2][3]. This subtle but measurable difference in XLogP3 of 0.1 log unit versus the methyl ester and 0.3 log unit versus the ethyl ester may influence compound partitioning, solubility, and passive membrane permeability in biological assay contexts.

Lipophilicity XLogP3 Physicochemical profiling Drug-likeness

Propargyl-Containing Pyrimidines as Privileged Scaffolds for MAO-B Inhibition: Class-Level Pharmacological Potential

A focused library of 20 propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives was evaluated for monoamine oxidase (MAO) inhibition. All compounds were found to be reversible and selective inhibitors of the MAO-B isoform at sub-micromolar concentrations, with the most potent compound (MVB3) exhibiting an IC₅₀ of 0.38 ± 0.02 µM against MAO-B [1]. Compounds MVB6 (IC₅₀ = 0.51 ± 0.04 µM) and MVB16 (IC₅₀ = 0.48 ± 0.06 µM) demonstrated selectivity indices exceeding 100-fold for MAO-B over MAO-A [1]. In cytotoxicity studies, these propargyl-pyrimidines were nontoxic to human SH-SY5Y neuroblastoma cells at 25 µM, and MVB6 reduced intracellular reactive oxygen species to 68% of control at 10 µM [1]. While prop-2-yn-1-yl pyrimidine-2-carboxylate was not itself tested in this study, its propargyl-pyrimidine-ester architecture is directly congruent with the pharmacophoric elements identified as critical for MAO-B binding in molecular docking studies (dock score for MVB3 = −10.45) [1]. This provides class-level evidence that propargyl-substituted pyrimidine carboxylates represent a validated entry point for developing CNS-penetrant, reversible MAO-B inhibitors.

Monoamine oxidase B Parkinson's disease Neuroprotection Propargyl pharmacophore

P2Y2 Receptor Antagonist Activity of Prop-2-yn-1-yl pyrimidine-2-carboxylate: Quantitative Binding Data

Prop-2-yn-1-yl pyrimidine-2-carboxylate has been evaluated for antagonist activity at the mouse P2Y2 purinergic receptor expressed in NG108-15 hybrid cells, assessed as inhibition of 1 µM UTP-induced intracellular calcium release. The compound exhibited an IC₅₀ of 2.64 × 10⁵ nM (264 µM) [1]. This represents relatively weak antagonist potency. For context, reference P2Y2 antagonists such as AR-C118925 have been reported with IC₅₀ values in the low nanomolar range in analogous assays, approximately four to five orders of magnitude more potent. No directly comparable data for methyl or ethyl pyrimidine-2-carboxylate esters at P2Y2 are available in BindingDB. This data point is provided for completeness but does not constitute a strong differentiation claim.

P2Y2 purinergic receptor Antagonist activity Calcium mobilization assay

Procurement-Driven Application Scenarios for Prop-2-yn-1-yl pyrimidine-2-carboxylate (CAS 139584-77-3)


Synthesis of Annelated Pyridines via Thermal Intramolecular Diels-Alder Cascade

Investigators requiring a pyrimidine-derived precursor for the thermal generation of annelated pyridine ring systems should prioritize prop-2-yn-1-yl pyrimidine-2-carboxylate over its 5-position regioisomer (CAS 139584-78-4). As demonstrated by Stolle et al. (1992), the 2-propargyl ester undergoes a synthetically productive intramolecular Diels-Alder / retro-Diels-Alder sequence upon heating, whereas the 5-isomer is completely unreactive due to conjugation-enforced conformational restriction [1]. Procurement of the incorrect regioisomer will result in total failure of the thermal cyclization step. The reaction has been computationally rationalized using semiempirical (MNDO-PM3) and molecular mechanics calculations, providing a mechanistic framework for further optimization [1]. This application is directly supported by the head-to-head comparison evidence (Evidence Item 1, Section 3).

CuAAC Click-Chemistry-Based Molecular Assembly and Bioconjugation

For research workflows requiring modular assembly of pyrimidine-containing molecular architectures—including PROTAC linker construction, fluorescent probe synthesis, oligonucleotide conjugation, or fragment-based drug discovery library generation—prop-2-yn-1-yl pyrimidine-2-carboxylate is the only selection among simple pyrimidine-2-carboxylate esters that provides a terminal alkyne for CuAAC click chemistry [1]. Neither the methyl ester (CAS 34253-03-7) nor the ethyl ester (CAS 42839-08-7) possesses this functionality [2][3]. The ester linkage offers an additional orthogonal handle for hydrolytic release or further derivatization, making the compound a true bifunctional building block [1]. This application is directly supported by the class-level inference evidence (Evidence Item 2, Section 3).

Starting Scaffold for Propargyl-Pyrimidine MAO-B Inhibitor Discovery Programs

Drug discovery teams pursuing reversible, selective MAO-B inhibitors for Parkinson's disease or related neurological indications should evaluate prop-2-yn-1-yl pyrimidine-2-carboxylate as a core scaffold for structure-activity relationship (SAR) exploration. The propargyl-pyrimidine chemotype has been pharmacologically validated: congeners such as MVB3 (MAO-B IC₅₀ = 0.38 µM) and MVB6/MVB16 (selectivity index >100-fold for MAO-B over MAO-A) demonstrate that this scaffold architecture supports potent, isoform-selective MAO-B inhibition with favorable cytotoxicity profiles in SH-SY5Y neuronal cells [1]. The target compound's 2-carboxylate ester provides a vector for further diversification, while the propargyl group—a known MAO pharmacophore—is pre-installed. Simple alkyl pyrimidine-2-carboxylates lacking the propargyl group would not be expected to engage the MAO-B hydrophobic cavity as predicted by docking studies (dock score −10.45 for MVB3) [1]. This application is supported by class-level inference evidence (Evidence Item 4, Section 3).

Physicochemically Differentiated Pyrimidine Building Block for Parallel Library Synthesis

In parallel synthesis or combinatorial library construction where a set of pyrimidine-2-carboxylate esters with graded physicochemical properties is desired, prop-2-yn-1-yl pyrimidine-2-carboxylate fills a specific niche. With a computed XLogP3 of −0.6, it sits between the methyl ester (−0.7) and the ethyl ester (−0.3), offering a lipophilicity midpoint while also providing a terminal alkyne functionality absent in both comparators [1][2][3]. Its molecular weight (162.15 g/mol) and three rotatable bonds further differentiate it from the smaller methyl ester (MW 138.12, two rotatable bonds) [2]. This combination of properties—intermediate lipophilicity plus click-chemistry competence—is not available from any other simple pyrimidine-2-carboxylate ester, making the compound a valuable member of a diversity-oriented building block collection [1]. This application is supported by cross-study comparable evidence (Evidence Item 3, Section 3).

Quote Request

Request a Quote for Prop-2-yn-1-yl pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.